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An Objective Comparison of Bioanalytical Methodologies and Incurred Sample Reanalysis
(ISR) for Desisobutyryl-ciclesonide (des-CIC) Pharmacokinetic (PK) Studies.

This guide provides researchers, scientists, and drug development professionals with a
comprehensive overview of the critical bioanalytical considerations and incurred sample
reanalysis (ISR) practices for the pharmacokinetic assessment of desisobutyryl-ciclesonide
(des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide. Ciclesonide is a
prodrug that is converted to des-CIC in the lungs, and therefore, robust bioanalytical methods
are essential for accurately characterizing its systemic exposure.[1][2][3][4]

Incurred sample reanalysis is a regulatory requirement and a fundamental component of
bioanalytical method validation that ensures the reliability and reproducibility of
pharmacokinetic data.[5][6] It involves re-analyzing a subset of study samples in a separate
analytical run to verify the original results.[5] This process is crucial for identifying potential
issues that may not be apparent during pre-study validation using spiked quality control
samples, such as metabolite interference, sample inhomogeneity, or instability of the analyte in
the matrix from dosed subjects.[7]

Regulatory Landscape and Best Practices for
Incurred Sample Reanalysis

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b192742?utm_src=pdf-interest
https://www.benchchem.com/product/b192742?utm_src=pdf-body
https://www.benchchem.com/product/b192742?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20110036/
https://pubmed.ncbi.nlm.nih.gov/16802853/
https://publications.ersnet.org/content/erj/36/5/1113
https://pubmed.ncbi.nlm.nih.gov/17412829/
https://e-b-f.eu/wp-content/uploads/2018/06/bcn2017-Cecilia-Arfvidsson_AZ.pdf
https://www.drugdiscoverytrends.com/building-isr-confidence/
https://e-b-f.eu/wp-content/uploads/2018/06/bcn2017-Cecilia-Arfvidsson_AZ.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have established guidelines for ISR.[7] The International Council for
Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10
guideline also provides recommendations.[8][9] Key principles and best practices for ISR
include:

o Study Applicability: ISR should be conducted for pivotal bioequivalence studies, the first
clinical trial in subjects, and studies in special populations.[5][10] For non-clinical GLP
studies, ISR is typically performed once per species, per method, matrix, and laboratory.[10]

o Sample Selection: Samples should be representative of the entire study, covering the
concentration profile, including points around the maximum concentration (Cmax) and in the
elimination phase.[7][8] A common practice is to reanalyze up to 10% of the study samples.

[7]

o Acceptance Criteria: For small molecules like des-CIC, the results of the reanalysis should
be within £20% of the original result for at least two-thirds (66.7%) of the samples.[5][7]
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Parameter Recommendation Source

Pivotal bioequivalence trials,
o first-in-human trials, patient
Study Types Requiring ISR ] o ] [5][10]
trials, studies in populations

with impaired organ function.

At least 5% of total study
samples; some

Number of Samples _ [7][10]
recommendations suggest up

to 10%.

Representative of the study,
including Cmax and

Sample Selection Strategy elimination phase samples. [718]
Random selection is also

recommended.

At least 67% of ISR results

Acceptance Criteria (Smalll .
must be within 20% of the [51[7]

Molecules) -

original result.

Failure to meet the acceptance
Investigation Trigger criteria requires a documented [7]

investigation.

Comparative Bioanalytical Methodologies for
Desisobutyryl-ciclesonide

Several highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS)
methods have been developed and validated for the simultaneous determination of ciclesonide
and des-CIC in human plasma and serum. While direct comparative ISR data between these
methods are not publicly available, a comparison of their reported validation parameters
provides insight into their performance and suitability for pharmacokinetic studies that would
incorporate ISR.
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) method) method)
analysis

The LC-APPI-MS/MS method demonstrates a tenfold greater sensitivity compared to the LC-
APCI-MS/MS method, which is crucial for accurately characterizing the pharmacokinetic profile
of des-CIC, especially at lower concentrations.[12] The robustness of this ultrasensitive method
was confirmed by good incurred sample reanalysis reproducibility, although the specific data
was not published.[12][13]

Experimental Protocols

Below are summaries of the experimental protocols for the validated bioanalytical methods for
des-CIC, which would be subject to ISR.

LC-APCI-MS/MS Method[11][15]

o Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether. Mifepristone was
used as the internal standard.

o Chromatography: Separation on a C18 column with a gradient elution of 0.1% formic acid
solution and methanol.
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» Detection: Positive atmospheric pressure chemical ionization (APCI) with selective multiple
reaction monitoring (SRM).

LC-APPI-MS/MS Method[12][13]

o Sample Preparation: Liquid-liquid extraction with 1-chlorobutane. Ciclesonide-d11 and des-
CIC-d11 were used as internal standards.

o Chromatography: Reversed-phase liquid chromatography. The total analysis time was 4.7
minutes per injection.

o Detection: Atmospheric pressure photoionization-tandem mass spectrometry (APPI-MS/MS).

Visualizing the Workflow

The following diagrams illustrate the key processes in a pharmacokinetic study involving ISR.
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Pharmacokinetic Study Workflow with ISR
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Conclusion

Incurred sample reanalysis is an indispensable tool for ensuring the quality and reproducibility
of bioanalytical data in pharmacokinetic studies of desisobutyryl-ciclesonide. While direct
comparative ISR data for different des-CIC bioanalytical methods are not readily available in
the published literature, the existing validated LC-MS/MS methods, particularly those utilizing
APPI for enhanced sensitivity, provide a robust foundation for such studies. Adherence to
regulatory guidelines for the design, execution, and acceptance criteria of ISR is paramount.
The information and protocols presented in this guide offer a framework for researchers to
develop and implement a comprehensive ISR program, thereby enhancing the confidence in
the pharmacokinetic data generated for this important respiratory therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://publications.ersnet.org/content/erj/36/5/1113
https://pubmed.ncbi.nlm.nih.gov/17412829/
https://pubmed.ncbi.nlm.nih.gov/17412829/
https://e-b-f.eu/wp-content/uploads/2018/06/bcn2017-Cecilia-Arfvidsson_AZ.pdf
https://www.drugdiscoverytrends.com/building-isr-confidence/
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://kcasbio.com/wp-content/uploads/2024/06/KCB-poster_WRIB-2024_ISR-MAB-error-reduction.pdf
https://database.ich.org/sites/default/files/M10_Guideline_Step4_2022_0524.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4389737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4389737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4389737/
https://pubmed.ncbi.nlm.nih.gov/21296519/
https://pubmed.ncbi.nlm.nih.gov/21296519/
https://pubmed.ncbi.nlm.nih.gov/21296519/
https://pubmed.ncbi.nlm.nih.gov/31662413/
https://pubmed.ncbi.nlm.nih.gov/31662413/
https://pubmed.ncbi.nlm.nih.gov/31662413/
https://www.frontagelab.com/wp-content/uploads/2019/12/Article-LC-APPI-MS_MS-Method.pdf
https://madbarn.com/research/lc-hrms-ms-study-of-the-prodrug-ciclesonide-and-its-active-metabolite-desisobutyryl-ciclesonide-in-plasma-after-an-inhalative-administration-to-horses-for-doping-control-purposes/
https://www.researchgate.net/publication/49812839_Simultaneous_determination_of_ciclesonide_and_its_active_metabolite_desisobutyryl-ciclesonide_in_human_plasma_by_LC-APCI-MSMS_Application_to_pharmacokinetic_study_in_healthy_Chinese_volunteers
https://www.benchchem.com/product/b192742#incurred-sample-reanalysis-for-desisobutyryl-ciclesonide-pharmacokinetic-studies
https://www.benchchem.com/product/b192742#incurred-sample-reanalysis-for-desisobutyryl-ciclesonide-pharmacokinetic-studies
https://www.benchchem.com/product/b192742#incurred-sample-reanalysis-for-desisobutyryl-ciclesonide-pharmacokinetic-studies
https://www.benchchem.com/product/b192742#incurred-sample-reanalysis-for-desisobutyryl-ciclesonide-pharmacokinetic-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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